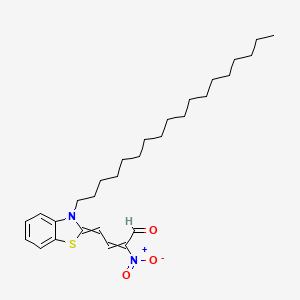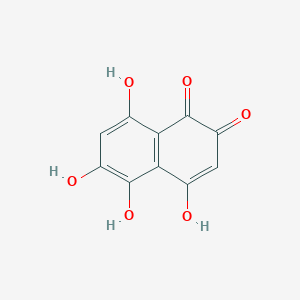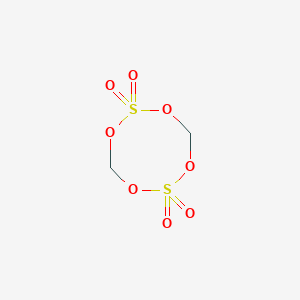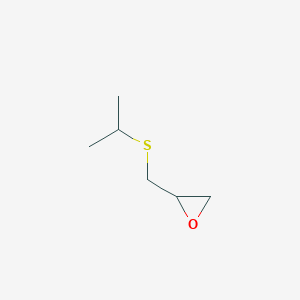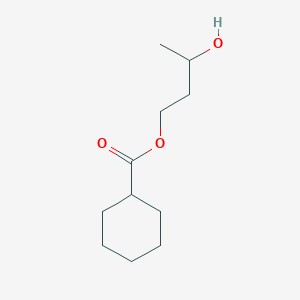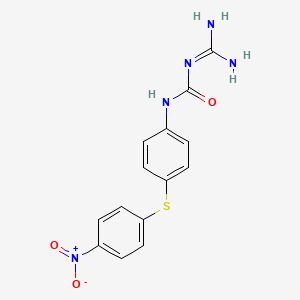
2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of the functional groups. The process often includes:
Formation of the Pyrrolidinyl Group: This can be achieved through the cyclization of N-(pyrimidinyl)-γ-aminobutyric acids.
Introduction of the Triiodophenyl Group: This step involves iodination reactions, where iodine atoms are introduced to the phenyl ring under controlled conditions.
Attachment of the Butyric Acid Moiety: This can be done through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialized materials and compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxo-2-(1-pyrrolidinyl)ethoxy)acetic acid: Shares the pyrrolidinyl group but differs in the rest of the structure.
(2-Oxo-1-pyrrolidinyl)pyrimidines: Contains the pyrrolidinyl group but has a pyrimidine ring instead of the triiodophenyl group.
Uniqueness
2-(3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)butyric acid sodium salt is unique due to its combination of the triiodophenyl group and the butyric acid moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Propriétés
Numéro CAS |
21762-29-8 |
|---|---|
Formule moléculaire |
C14H13I3NNaO3 |
Poids moléculaire |
646.96 g/mol |
Nom IUPAC |
sodium;2-[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]butanoate |
InChI |
InChI=1S/C14H14I3NO3.Na/c1-2-7(14(20)21)11-8(15)6-9(16)13(12(11)17)18-5-3-4-10(18)19;/h6-7H,2-5H2,1H3,(H,20,21);/q;+1/p-1 |
Clé InChI |
RPDVHRWFXVGKHV-UHFFFAOYSA-M |
SMILES canonique |
CCC(C1=C(C(=C(C=C1I)I)N2CCCC2=O)I)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14703610.png)

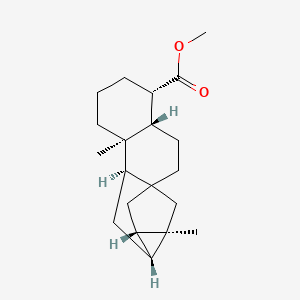
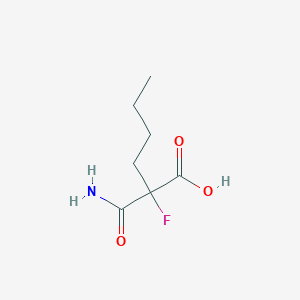
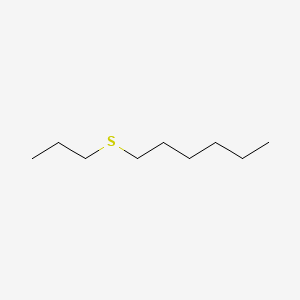
![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
